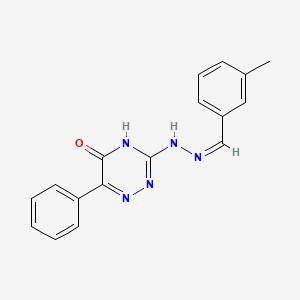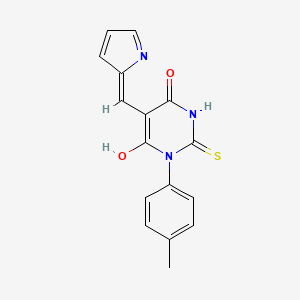![molecular formula C20H23ClN2O3 B5970652 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of multiple types of cancer.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide works by binding to endosialin on the surface of tumor cells and stromal cells in the tumor microenvironment. This binding leads to the activation of immune effector cells, such as natural killer cells and macrophages, which then attack and kill the tumor cells. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can inhibit the growth and migration of tumor cells by blocking the interaction between endosialin and other proteins in the tumor microenvironment.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) in vitro, which are mechanisms of immune-mediated tumor cell killing. In animal models, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to reduce tumor growth and metastasis, as well as increase survival rates. In clinical trials, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated antitumor activity and has been well-tolerated by patients.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is its specificity for endosialin, which allows for targeted inhibition of tumor growth and metastasis. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can activate immune effector cells to attack tumor cells, which may enhance the antitumor activity of other therapies. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is that it may not be effective against all types of cancer, as endosialin expression varies among different tumor types.
未来方向
For 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide research include the evaluation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the development of biomarkers that can predict patient response to 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide may improve patient selection and treatment outcomes. Further studies are needed to determine the optimal dosing and scheduling of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, as well as its long-term safety profile. Finally, the exploration of endosialin as a therapeutic target for other diseases, such as fibrosis and inflammation, may expand the clinical applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide.
合成方法
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is synthesized through hybridoma technology. The hybridoma cells are created by fusing myeloma cells with B cells that produce antibodies against the target antigen. The resulting hybridoma cells are then screened for the production of monoclonal antibodies that specifically bind to the target antigen. The selected hybridoma cells are then cultured to produce large quantities of monoclonal antibodies, which are purified and formulated for clinical use.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer. The monoclonal antibody has been shown to bind to the endosialin protein, which is overexpressed in the tumor microenvironment of many solid tumors. 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated antitumor activity in several animal models and has shown promising results in early-phase clinical trials for the treatment of ovarian, pancreatic, and lung cancer.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-11-18(12-15(2)20(14)21)26-13-19(24)22-16-3-5-17(6-4-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNWMAKKYOJXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5970578.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
![1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine](/img/structure/B5970602.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-ethoxybenzenesulfonohydrazide](/img/structure/B5970606.png)
![8-methoxy-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5970612.png)
![methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B5970617.png)
![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)

![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)
